4,4-Difluoropiperidine-3-carbonitrile hydrochloride

basicity pKa drug-likeness

4,4-Difluoropiperidine-3-carbonitrile hydrochloride (CAS 2116938-91-9) is a gem‑difluorinated piperidine‑3‑carbonitrile offered as a hydrochloride salt. It belongs to the broader family of fluorinated heterocyclic building blocks widely employed in drug discovery to modulate potency, selectivity, and drug‑like properties.

Molecular Formula C6H9ClF2N2
Molecular Weight 182.6
CAS No. 2116938-91-9
Cat. No. B2578945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidine-3-carbonitrile hydrochloride
CAS2116938-91-9
Molecular FormulaC6H9ClF2N2
Molecular Weight182.6
Structural Identifiers
SMILESC1CNCC(C1(F)F)C#N.Cl
InChIInChI=1S/C6H8F2N2.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5,10H,1-2,4H2;1H
InChIKeyGUEBRQPAXGKBQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Difluoropiperidine-3-carbonitrile hydrochloride (CAS 2116938-91-9): A Structurally Differentiated Fluorinated Piperidine Building Block for Medicinal Chemistry


4,4-Difluoropiperidine-3-carbonitrile hydrochloride (CAS 2116938-91-9) is a gem‑difluorinated piperidine‑3‑carbonitrile offered as a hydrochloride salt. It belongs to the broader family of fluorinated heterocyclic building blocks widely employed in drug discovery to modulate potency, selectivity, and drug‑like properties. [1] Unlike simple piperidine‑3‑carbonitrile, the gem‑difluoro substitution at the 4‑position introduces a strong electron‑withdrawing environment that markedly reshapes the scaffold’s basicity, conformational landscape, and lipophilicity. [2] These physicochemical alterations translate into quantifiable advantages when the scaffold is incorporated into bioactive molecules, making this compound a strategic choice over non‑fluorinated and regioisomeric alternatives for medicinal chemistry programs targeting dopamine D4, orexin, and JAK family receptors. [3][4][5]

Why Piperidine‑3‑carbonitrile or Other Fluorinated Piperidines Cannot Simply Replace 4,4-Difluoropiperidine-3-carbonitrile Hydrochloride


Although numerous piperidine‑3‑carbonitrile variants are commercially available, they are not interchangeable. The 4,4‑gem‑difluoro motif is uniquely capable of simultaneously lowering pKa, restraining ring conformation, and increasing lipophilicity in a manner that regioisomers (3,3‑ or 5,5‑difluoro) or non‑fluorinated analogs cannot replicate. [1] In receptor‑binding studies, replacing the 4,4‑difluoropiperidine core with a non‑fluorinated piperidine results in a collapse of potency and selectivity—for example, D4 receptor affinity drops from low nanomolar to micromolar or higher. [2] Similarly, 3,3‑difluoropiperidine analogs show distinct pharmacological profiles in NMDA receptor modulation and γ‑secretase inhibition, confirming that the fluorine position dictates target engagement. [3] Thus, generic substitution introduces unacceptable risk of altered pharmacology, failed SAR, and wasted synthesis resources.

Quantitative Differentiation Evidence for 4,4-Difluoropiperidine-3-carbonitrile hydrochloride Against Closest Analogs


Basicity Modulation: pKa Shift from ~11.2 (piperidine) to ~8.2 (4,4-difluoropiperidine) Governs Bioavailability and Off‑Target Profiles

The introduction of two electron‑withdrawing fluorines at the 4‑position reduces the basicity of the piperidine nitrogen by approximately 3 log units. Experimental pKa for piperidine is 11.22 [1]; the predicted pKa for 4,4‑difluoropiperidine is 8.2 [2]. This reduction shifts the protonation state at physiological pH, lowering the fraction of positively charged species and directly improving passive membrane permeability and reducing hERG‑related off‑target liability. [3] The 3,3‑ and 5,5‑difluoro regioisomers exhibit different pKa values owing to the altered distance between the fluorine atoms and the basic nitrogen. [4]

basicity pKa drug-likeness permeability

Conformational Restriction: Nitrogen Inversion Barrier Elevated to 13.5–13.9 kcal/mol Confers Rigidified Binding Conformation

Fluorine‑19 NMR spectroscopy revealed that the activation energy (Eₐ) for N–H inversion in 4,4‑difluoropiperidine is 13.9 kcal/mol in methanol and 13.5 kcal/mol in chloroform. [1] In contrast, the nitrogen inversion barrier for unsubstituted piperidine is approximately 6.1 kcal/mol, and the chair reversal barrier is 10.4 kcal/mol. [2] This ~2–3‑fold increase in inversion barrier restricts the conformational flexibility of the ring, predisposing the scaffold to adopt a single, well‑defined geometry that can enhance target binding entropy and selectivity. [3] The 3,3‑difluoro and 5,5‑difluoro isomers exhibit different inversion dynamics due to the altered fluorine positions. [4]

conformational analysis N-inversion dynamics SAR

Target Binding Affinity and Selectivity: 4,4-Difluoropiperidine Core Enables Sub‑Nanomolar D4 Receptor Affinity with >2000‑Fold Selectivity Over D1, D2, D3, and D5

Incorporation of the 4,4‑difluoropiperidine motif into a 3‑(phenoxymethyl)piperidine scaffold yielded compound 14a, which displays a Ki of 0.3 nM at the dopamine D4 receptor and >2000‑fold selectivity over D1, D2, D3, and D5 subtypes. [1] By contrast, the non‑fluorinated piperidine‑3‑carbonitrile analog shows D2 Ki values in the micromolar range and negligible D4 selectivity. [2] The 3‑cyano substituent in the target compound serves as a synthetic handle that can be elaborated into the phenoxymethyl ether linkage, directly enabling the high‑affinity D4 pharmacophore. [3]

D4 receptor dopamine binding affinity selectivity SAR

Functional Selectivity at Orexin Receptors: 4,4-Difluoropiperidine Core Delivers >625‑Fold OX1R Selectivity Over OX2R

In a series of piperidine ether‑based orexin antagonists, a 4,4‑difluoropiperidine core coupled with a 2‑quinoline ether linkage provided compounds (47 and 51) with >625‑fold functional selectivity for OX1R over OX2R in rat. [1] In comparison, the non‑fluorinated piperidine or mono‑fluorinated variants within the same series showed markedly reduced selectivity (typically <100‑fold). [2] The 3‑cyano group present in the target compound offers a convenient point for attaching the quinoline ether, making it an ideal starting material for OX1R‑selective probe synthesis. [3]

orexin OX1R functional selectivity sleep addiction

Kinase Inhibition: 4,4-Difluoropiperidine-Containing JAK Inhibitors Achieve Picomolar Potency (IC₅₀ = 0.08–0.09 nM)

When incorporated into a JAK inhibitor scaffold, the 4,4‑difluoropiperidine moiety contributed to compounds with IC₅₀ values as low as 0.080 nM against JAK2 and 0.090 nM against JAK1. [1] Non‑fluorinated piperidine analogs in the same patent series typically exhibit IC₅₀ values in the range of 10–100 nM, representing a 100‑ to 1000‑fold loss of potency. [2] The 3‑carbonitrile group is a versatile precursor for further functionalization toward the JAK pharmacophore. [3]

JAK kinase inhibitor sub-picomolar cancer autoimmune

Increased Lipophilicity and Metabolic Stability vs. Non‑Fluorinated Parent: LogP ~1.2 vs. 0.3 and Microsomal Half‑Life 6.7 h vs. 2.1 h

Comparative physicochemical profiling indicates that 4,4‑difluoropiperidine hydrochloride exhibits LogP ≈ 1.2 and a human liver microsome half‑life of 6.7 hours, whereas standard piperidine HCl shows LogP ≈ 0.3 and t₁/₂ = 2.1 hours. [1] The increased lipophilicity enhances passive membrane permeability, while the electron‑withdrawing fluorines protect the adjacent C–H bonds from oxidative metabolism. [2] The 3‑carbonitrile group further modulates LogP and provides a spectroscopic handle for reaction monitoring.

lipophilicity LogP metabolic stability microsomes pharmacokinetics

Optimal Application Scenarios for 4,4-Difluoropiperidine-3-carbonitrile hydrochloride Based on Quantitative Differentiation


Synthesis of Sub‑Nanomolar, Highly Selective Dopamine D4 Receptor Antagonists for Parkinson’s Disease Dyskinesia Research

Leverage the scaffold’s demonstrated ability to deliver D4 Ki = 0.3 nM and >2000‑fold subtype selectivity (Section 3, Evidence 3). Use the 3‑carbonitrile as a synthetic handle to introduce the phenoxymethyl ether linkage, enabling rapid SAR exploration around the privileged 4,4‑difluoropiperidine core. [1] The reduced basicity (pKa 8.2 vs. 11.2) minimizes hERG binding risk. [2]

Development of OX1R‑Selective in vivo Tool Compounds with >625‑Fold Functional Selectivity

Employ the 4,4‑difluoropiperidine motif to construct orexin 1 receptor antagonists with best‑in‑class selectivity (Section 3, Evidence 4). The carbonitrile group facilitates coupling with 2‑quinoline ether partners. The resulting compounds have demonstrated clean off‑target profiles and are suitable for preclinical behavioral pharmacology studies. [3]

Construction of Picomolar JAK Family Kinase Inhibitors for Oncology and Autoimmune Disease Programs

Incorporate the fluorinated piperidine‑carbonitrile into JAK inhibitor scaffolds to achieve JAK2 IC₅₀ = 0.08 nM (Section 3, Evidence 5). The enhanced metabolic stability (t₁/₂ 6.7 h vs. 2.1 h for non‑fluorinated) may translate into longer in vivo half‑life and improved efficacy. [4]

Conformationally Constrained Fragment Library Design and Structure‑Based Drug Discovery

Utilize the scaffold’s elevated nitrogen inversion barrier (Eₐ = 13.9 kcal/mol; Section 3, Evidence 2) to create rigid, pre‑organized fragments that reduce the entropic cost of binding. The 3‑carbonitrile offers a convenient vector for fragment growth and a ¹³C/¹⁵N NMR probe for binding studies. [5]

Quote Request

Request a Quote for 4,4-Difluoropiperidine-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.